molecular formula C8H12N2 B8725025 1-Cycloheptene-1-carbonitrile, 2-amino- CAS No. 14798-99-3

1-Cycloheptene-1-carbonitrile, 2-amino-

Cat. No.: B8725025
CAS No.: 14798-99-3
M. Wt: 136.19 g/mol
InChI Key: UZLQGEHBBPBQDH-UHFFFAOYSA-N
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Description

1-Cycloheptene-1-carbonitrile, 2-amino- is a nitrile-substituted cycloalkene derivative featuring a seven-membered unsaturated ring (cycloheptene) with an amino group at the 2-position and a nitrile group at the 1-position. Nitrile-containing cycloalkenes are notable for their versatility in organic synthesis, pharmaceutical applications, and material science due to the reactivity of the nitrile group and the conformational flexibility of the ring system . The amino group further enhances biological activity, as seen in related compounds with anticancer, enzyme-inhibitory, and antioxidant properties .

Properties

CAS No.

14798-99-3

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

2-aminocycloheptene-1-carbonitrile

InChI

InChI=1S/C8H12N2/c9-6-7-4-2-1-3-5-8(7)10/h1-5,10H2

InChI Key

UZLQGEHBBPBQDH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(CC1)N)C#N

Origin of Product

United States

Comparison with Similar Compounds

The following comparison focuses on structurally related cycloalkene-carbonitriles with amino or analogous substituents, categorized by ring size and functional groups.

Cyclopentene Derivatives
Compound Name Molecular Formula Molecular Weight CAS Number Key Features Applications/Activities References
2-Amino-1-cyclopentene-1-carbonitrile C₆H₈N₂ 108.14 g/mol 2941-23-3 Five-membered ring, amino and nitrile groups in conjugation. Intermediate in drug synthesis; antioxidant studies .
(1R,2R)-2-Aminocyclopentanecarbonitrile C₆H₁₀N₂ 110.16 g/mol 1127904-35-1 Saturated cyclopentane ring; stereospecific amino group. Chiral building block for pharmaceuticals .

Key Differences :

  • Ring Saturation : The unsaturated cyclopentene derivative (C₆H₈N₂) exhibits greater reactivity due to ring strain and conjugation between the nitrile and double bond, whereas the saturated analog (C₆H₁₀N₂) offers stereochemical diversity .
  • Biological Activity : Unsaturated analogs are more commonly associated with antioxidant and anticancer applications, while saturated derivatives serve as chiral intermediates .
Cyclohexene Derivatives
Compound Name Molecular Formula Molecular Weight CAS Number Key Features Applications/Activities References
Ethyl 2-amino-1-cyclohexene-1-carboxylate C₉H₁₃NO₂ 167.21 g/mol N/A Cyclohexene core with ester and amino groups. Research applications in organic chemistry .
1-Piperidinocyclohexanecarbonitrile C₁₂H₂₀N₂ 192.30 g/mol 3867-15-0 Piperidine substituent; saturated cyclohexane ring. Potential enzyme inhibitor; crystalline stability ≥5 years at -20°C .

Key Differences :

  • Functional Groups: The ester group in ethyl 2-amino-1-cyclohexene-1-carboxylate alters solubility and reactivity compared to nitrile-dominated analogs .
Functionalized Derivatives
Compound Name Molecular Formula Molecular Weight CAS Number Key Features Applications/Activities References
1-[(2-Hydroxyethyl)amino]cyclohexane-1-carbonitrile C₉H₁₆N₂O 168.24 g/mol 54961-36-3 Hydroxyethylamino substituent; enhanced solubility in polar solvents. Material science; corrosion inhibition .
1-(4-Aminophenyl)cyclopentanecarbonitrile C₁₂H₁₄N₂ 186.26 g/mol 115279-73-7 Aromatic amino group; extended conjugation. Pharmaceutical intermediate; potential CNS activity .

Key Differences :

  • Solubility: The hydroxyethylamino group improves aqueous solubility, making the compound suitable for industrial applications .
  • Conjugation Effects: The 4-aminophenyl group in C₁₂H₁₄N₂ enables π-π interactions, relevant in drug design for target binding .

Table 1: Structural and Functional Comparison

Ring Size Compound Class Example Key Functional Groups Notable Activity
5-member Unsaturated 2-Amino-1-cyclopentene-1-carbonitrile Amino, nitrile Antioxidant
6-member Saturated with substituents 1-Piperidinocyclohexanecarbonitrile Piperidine, nitrile Enzyme inhibition
7-member Hypothetical 1-Cycloheptene-1-carbonitrile, 2-amino- Amino, nitrile (predicted) N/A (extrapolated from analogs)

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